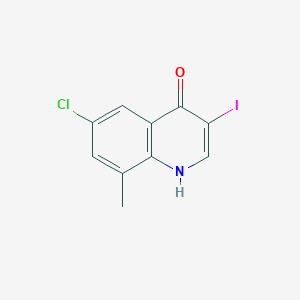

6-Chloro-3-iodo-8-methylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClINO |

|---|---|

Molecular Weight |

319.52 g/mol |

IUPAC Name |

6-chloro-3-iodo-8-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C10H7ClINO/c1-5-2-6(11)3-7-9(5)13-4-8(12)10(7)14/h2-4H,1H3,(H,13,14) |

InChI Key |

YDIWUEPHZGHHSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)I)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 6 Chloro 3 Iodo 8 Methylquinolin 4 1h One Analogues

Cross-Coupling Reactions at the 3-Iodo Position

The carbon-iodine bond at the C3 position is the most labile halogen substituent on the quinolone ring, making it an ideal handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. researchgate.net This palladium-catalyzed reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. researchgate.net In the context of 3-iodoquinolones, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkenyl substituents at the C3 position.

The catalytic cycle typically begins with the oxidative addition of the 3-iodoquinolone to a Pd(0) complex. This is followed by transmetalation with the boronic acid, a step that is usually facilitated by a base, and concludes with reductive elimination to yield the 3-substituted quinolone and regenerate the Pd(0) catalyst. researchgate.net The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being used. For instance, studies on analogous 6-iodoquinazoline (B1454157) 3-oxides have successfully employed Suzuki-Miyaura conditions to introduce new aryl groups. juniperpublishers.com

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 °C |

This table represents typical conditions and may require optimization for specific 6-chloro-3-iodo-8-methylquinolin-4(1H)-one analogues.

The Heck reaction provides a means to form carbon-carbon bonds by coupling the 3-iodoquinolone with an alkene in the presence of a palladium catalyst and a base. acs.org This reaction is particularly useful for synthesizing 3-alkenylquinolones, which are valuable intermediates and potential bioactive molecules. nih.gov The reaction generally proceeds with high trans selectivity. acs.org

The mechanism involves the oxidative addition of the 3-iodoquinolone to Pd(0), followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination step releases the alkenyl-substituted quinolone product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by the base. organic-chemistry.org A variety of olefins, including acrylates, styrenes, and other vinyl derivatives, can be used, allowing for the synthesis of diverse structures. nih.govrsc.org

Table 2: Examples of Olefins Used in Heck Reactions with Aryl Halides

| Olefin | Resulting Substituent | Catalyst System |

|---|---|---|

| Styrene | -CH=CH-Ph | Pd(OAc)₂ / PPh₃ |

| n-Butyl acrylate | -CH=CH-CO₂Bu | Pd(OAc)₂ / P(o-tolyl)₃ |

Data compiled from general Heck reaction literature. nih.govorganic-chemistry.orgchemrxiv.org

While palladium is dominant in cross-coupling, copper-mediated reactions offer a complementary approach, particularly for certain transformations. A palladium-catalyzed cross-coupling reaction of 3-iodoquinolones with ethyl bromodifluoroacetate has been reported to work efficiently in the presence of a copper mediator, yielding difluoro-containing products. tandfonline.com This demonstrates the utility of co-catalytic systems where copper facilitates key steps in the catalytic cycle.

Furthermore, copper catalysis is well-established for the coupling of aryl halides with various nucleophiles, including the formation of carbon-heteroatom bonds. rsc.org In the synthesis of heteroaryl quinolones, copper-catalyzed methods, such as the Ullmann condensation, can be employed to couple the 3-iodo position with nitrogen, oxygen, or sulfur-containing heterocycles. These reactions often require a ligand, such as L-proline or a phenanthroline derivative, to facilitate the coupling. rsc.org

Transformations Involving the 6-Chloro Moiety

The 6-chloro substituent is less reactive than the 3-iodo group but can be modified, typically through nucleophilic aromatic substitution (SNAr). This reaction is viable because the electron-withdrawing nature of the quinolone ring system activates the halide for displacement by a nucleophile. masterorganicchemistry.comyoutube.com The reaction proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

Strong nucleophiles are generally required, and the reaction is often performed at elevated temperatures. A wide array of nucleophiles can be used to displace the chloride, including amines, alkoxides, and thiolates, leading to the corresponding 6-amino, 6-alkoxy, and 6-thioalkyl quinolones. For example, the reaction of 4,7-dichloroquinoline (B193633) with thiourea (B124793) demonstrates the susceptibility of the chloro group to nucleophilic attack. nih.gov Similarly, studies on 2,4-dichloroquinazolines show a high regioselectivity for substitution at the C4 position by various amines, highlighting the feasibility of such transformations on related heterocyclic systems. nih.gov The introduction of a fluorine atom at the C6 position is a common modification in the development of potent quinolone antibacterials, suggesting that halide exchange reactions are also a viable strategy. nih.gov

Reactions at the 8-Methyl Group and other Alkyl Substituents

The 8-methyl group provides another site for derivatization, primarily through reactions involving the benzylic C-H bonds. The quinoline (B57606) nitrogen can act as a chelating directing group, facilitating transition-metal-catalyzed C-H activation at the methyl group. nih.govresearchgate.net

Common transformations include:

Oxidation: The benzylic methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents like KMnO₄. masterorganicchemistry.com More controlled, metal-catalyzed methods can also be employed. For instance, a palladium(II)-catalyzed sequential arylation/oxidation of 8-methylquinolines with aryl iodides has been developed to produce 8-benzoylquinolines in good yields. acs.orgacs.org

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can introduce a halogen to the benzylic position, yielding an 8-(halomethyl)quinolone. This intermediate is then a versatile precursor for further nucleophilic substitution reactions.

C-H Functionalization: Transition metal catalysis enables a variety of C-H functionalization reactions. Palladium-catalyzed C-H activation can be used for etherification. rsc.org Rhodium-catalyzed reactions have been employed for alkylation of 8-methylquinolines. researchgate.net These methods allow for the direct formation of C-C and C-X bonds without pre-functionalization. nih.govresearchgate.net

Functionalization of the Quinolin-4(1H)-one Nitrogen Atom (N1)

The nitrogen atom at the N1 position of the quinolin-4(1H)-one ring is a nucleophilic site and can be readily functionalized, most commonly through alkylation or arylation. This modification is crucial as the substituent at N1 often plays a significant role in the biological activity of quinolone-based drugs. mdpi.com For example, introducing a cyclopropyl (B3062369) group at N1 has been shown to enhance activity in certain quinolone series compared to an ethyl group. mdpi.com

The reaction typically involves deprotonation of the N-H group with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by reaction with an alkyl or aryl halide. juniperpublishers.comrsc.org The choice of solvent and base is critical, as O-alkylation can sometimes compete with the desired N-alkylation, leading to the formation of a 4-alkoxyquinoline isomer. researchgate.netresearchgate.net Studies on the alkylation of quinazolinones, a related scaffold, show that N-alkylation is often the major product, but the reaction conditions can influence the N/O selectivity. juniperpublishers.com

Table 3: Common Reagents for N1-Alkylation of 4-Quinolones

| Alkylating Agent | Base | Solvent | Typical Product |

|---|---|---|---|

| Ethyl iodide | K₂CO₃ | DMF | 1-Ethyl-quinolin-4-one |

| Benzyl bromide | NaH | THF | 1-Benzyl-quinolin-4-one |

This table provides illustrative examples; specific conditions may vary.

N-Alkylation and Related Derivatizations

The nitrogen atom at the N-1 position of the quinolin-4(1H)-one scaffold is a key site for derivatization, allowing for the introduction of various alkyl and aryl substituents. This process, known as N-alkylation, can significantly influence the molecule's chemical and biological properties. The reactivity of the N-1 position is enhanced by the presence of electron-donating groups on the carbocyclic ring, such as the 8-methyl group in the parent compound, which increases the nucleophilicity of the nitrogen atom. tsijournals.com

A common and efficient method for N-alkylation involves the use of phase transfer catalysis (PTC). tsijournals.com In a typical procedure, the quinolinone is treated with an active halo-methylene compound (e.g., an alkyl halide) in the presence of a base, such as potassium carbonate, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). tsijournals.com The base deprotonates the N-1 position to form an anion, which is then shuttled by the PTC catalyst into the organic phase to react with the alkylating agent. This technique allows for selective alkylation at the nitrogen atom, yielding 1-alkyl-4-oxo-quinoline derivatives in good yields. tsijournals.com

The choice of solvent and base is crucial for the success of the N-alkylation. The reaction can be carried out under various conditions, and modern methods aim for high functional-group tolerance and amenability to larger-scale synthesis. organic-chemistry.org For instance, N-methylation of a similar 4-chloro-6-methylquinolin-2(1H)-one has been successfully achieved using methyl iodide under PTC conditions, confirming the viability of this approach for related scaffolds. tsijournals.com

Reactivity of the C4-Oxo Functionality

The carbonyl group at the C4 position is a prominent feature of the quinolin-4(1H)-one core, imparting specific chemical characteristics and offering a site for further molecular modification. Its reactivity is typical of a ketone within a conjugated system, influencing the electronic properties of the entire heterocyclic ring.

Reduction of the Carbonyl Group

The C4-oxo functionality can be converted to a hydroxyl group through reduction, transforming the quinolin-4(1H)-one into a quinolin-4-ol derivative. This transformation is a standard reaction in organic chemistry, typically achieved using hydride-based reducing agents. chemistrystudent.com The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O double bond, making it susceptible to attack by nucleophilic hydride ions (H⁻). chemistrystudent.com

Common reagents for this purpose include metal hydrides such as lithium tetrahydridoaluminate (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). chemistrystudent.comwikipedia.org These reagents deliver a hydride ion to the carbonyl carbon, which upon subsequent workup with a proton source (like water), yields the corresponding alcohol. chemistrystudent.com For example, the reduction of a ketone to a secondary alcohol is a well-established transformation using these hydrides. chemistrystudent.com While LiAlH₄ is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, NaBH₄ is a milder option, often preferred for its greater selectivity when other reducible functional groups are present. masterorganicchemistry.com

The reduction of the C4-carbonyl group in this compound would result in the formation of 6-chloro-3-iodo-8-methylquinolin-4-ol. This reaction is significant as it alters the electronic and steric profile of the molecule, providing a scaffold for further functionalization at the newly formed hydroxyl group.

Ring Annulation and Cyclization Reactions (e.g., Diels-Alder)

The quinolin-4(1H)-one framework can serve as a foundational structure for the synthesis of more complex, polycyclic systems through ring annulation and cyclization reactions. These strategies involve building new rings onto the existing quinoline core.

One powerful method for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com In the context of the quinolinone scaffold, the benzene (B151609) portion of the ring system can potentially act as the diene component, reacting with a suitable dienophile under specific conditions to form a new fused ring. A related variant, the aza-Diels-Alder reaction, is frequently used in the synthesis of quinolines themselves and can be adapted for creating fused systems. rsc.org

Furthermore, tandem reactions can be employed to achieve cyclization. For example, by introducing an alkyne substituent onto the quinolone, it's possible to induce an intramolecular cyclization to form a new, fused heterocyclic ring. nih.govresearchgate.net Such reactions can be triggered by base treatment, leading to the formation of tricyclic cores like furo[2,3-b]quinolones or pyrrolo[1,2-a]quinolin-5-ones. nih.gov These annulation strategies are valuable for expanding the chemical space of quinolone derivatives, giving access to novel tricyclic and polycyclic scaffolds with unique structural and electronic properties. nih.govresearchgate.net

Cyanation Reactions

The introduction of a cyano (-C≡N) group onto the quinoline ring, known as cyanation, is a valuable transformation for creating versatile synthetic intermediates. Nitriles can be readily converted into other functional groups, including carboxylic acids, amines, and amides. scielo.br The presence of a halogen atom on the quinoline ring, such as the iodine at the C3 position of this compound, provides a reactive handle for introducing a cyano group via nucleophilic substitution. wikipedia.org

A classic method for this conversion is the Rosenmund-von Braun reaction, which involves treating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at elevated temperatures. wikipedia.orgresearchgate.net This method has been successfully used to convert bromo-hydroxyquinolines into their corresponding cyano-quinoline derivatives. researchgate.net

More modern approaches utilize transition metal catalysis, most notably with palladium complexes. wikipedia.orgcphi-online.com Palladium-catalyzed cyanation reactions can proceed under milder conditions and often employ less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂). cphi-online.com For the this compound, the carbon-iodine bond at the C3 position is significantly weaker and more reactive than the carbon-chlorine bond at C6, allowing for selective cyanation at the C3 position. This would yield 6-chloro-4-oxo-8-methyl-1,4-dihydroquinoline-3-carbonitrile, a key intermediate for further derivatization.

Spectroscopic and Crystallographic Characterization of this compound and its Derivatives

The provided outline requires specific, detailed research findings for each spectroscopic and crystallographic section. Information on related but structurally distinct quinoline derivatives is available but would not accurately represent the target compound and is therefore excluded as per the instructions. Without access to the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound, it is not possible to generate the requested scientific article.

Spectroscopic and Crystallographic Characterization of 6 Chloro 3 Iodo 8 Methylquinolin 4 1h One Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of newly synthesized compounds. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula.

For quinoline (B57606) derivatives, HRMS is typically performed using Electrospray Ionization (ESI). nih.gov In the analysis of a related compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate, HRMS (ESI) was used to find the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The experimental value of 310.1243 was in excellent agreement with the calculated value of 310.1238, confirming the molecular formula C₁₉H₁₆FNO₂. nih.gov Similarly, for 6-Chloro-3-iodo-8-methylquinolin-4(1H)-one, HRMS would be expected to confirm the molecular formula C₁₀H₇ClINO by matching the experimentally observed mass with the calculated exact mass.

Table 1: Example of HRMS Data for a Quinoline Derivative

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate nih.gov | C₁₉H₁₆FNO₂ | [M+H]⁺ | 310.1238 | 310.1243 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For quinoline derivatives, GC-MS can be used to assess purity, identify byproducts, and analyze metabolites. nih.gov

The analysis of quinoline and its derivatives by GC-MS typically involves electron impact (EI) ionization at 70 eV. acs.org The resulting mass spectrum shows a molecular ion peak and a series of fragment ions characteristic of the compound's structure. For quinoline itself, characteristic ion peaks are observed at m/z 129 (molecular ion), 102, 123, and 51. For substituted quinolinones like this compound, derivatization to a more volatile species, such as a trimethylsilyl (B98337) ether, may be necessary for effective GC analysis, particularly for hydroxylated metabolites. nih.gov The fragmentation pattern would be expected to show losses corresponding to the halogen and methyl substituents, providing structural confirmation.

Table 2: Typical GC-MS Operating Conditions for Quinoline Analysis

| Parameter | Condition |

|---|---|

| Column | SH-Rxi-5Sil MS (30 m, 0.25 mm, 0.25 µm) acs.org |

| Carrier Gas | Helium acs.org |

| Ionization Mode | Electron Impact (EI), 70 eV acs.org |

| Injector | Split mode acs.org |

| Temperature Program | e.g., 50°C (1 min) to 300°C at a ramped rate acs.org |

| MS Detector | Quadrupole |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC), is indispensable for the analysis of less volatile or thermally labile compounds like quinolinone derivatives. nih.gov ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining molecular weight. nih.gov

In studies of quinolone antibiotics, LC-ESI-MS/MS is used for both quantification and identification. nih.gov The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where a specific parent ion is selected and fragmented to produce characteristic daughter ions, enhancing selectivity and sensitivity. nih.gov For this compound, ESI-MS would readily confirm the molecular weight by detecting the protonated molecule at the expected m/z value.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline scaffold is a chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands corresponding to π→π* transitions. researchgate.netrsc.org The positions and intensities of these bands are sensitive to the substitution pattern on the quinoline ring and the solvent used. mdpi.com

The UV spectra of quinoline derivatives typically show multiple absorption bands in the range of 200-400 nm. mdpi.comresearchgate.net For example, quinoline itself shows bands that are affected by the insertion of various functional groups. researchgate.net The introduction of substituents like chloro, iodo, and methyl groups onto the 6-, 3-, and 8-positions of the quinolin-4(1H)-one core would be expected to cause shifts in the absorption maxima (λ_max). The spectrum of this compound, when compared to the parent quinolinone, would likely exhibit a bathochromic (red) shift due to the influence of the halogen substituents on the electronic system. Studies on other quinoline derivatives have shown that spectra can be influenced by solvent polarity and pH. mdpi.combohrium.com

Table 3: Illustrative UV-Vis Absorption Bands for Quinoline Systems

| Compound System | Solvent | Absorption Maxima (λ_max) | Transition Type |

|---|---|---|---|

| Quinoline Derivatives mdpi.com | n-hexane, CHCl₃, Methanol (B129727) | 300-400 nm | π→π* (CT bands) |

Solid-State Structural Analysis by X-ray Crystallography

For quinoline and quinolone derivatives, numerous crystal structures have been reported, revealing key structural features. bohrium.comnih.gov In related iodo-quinolone structures, the molecules are often connected into chains or layers through various intermolecular interactions. nih.gov A crystallographic analysis of this compound would be expected to confirm the planarity of the quinolinone ring system and provide exact measurements for the C-Cl, C-I, and C=O bond lengths. This data is fundamental for understanding the structure-property relationships of the compound.

Investigation of Intermolecular Interactions (e.g., C-H···N, C-H···O, Halogen-π, π···π)

The crystal packing of quinolinone derivatives is stabilized by a network of non-covalent intermolecular interactions. rsc.orgnih.gov

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds, such as those involving a carbon atom as the donor (C-H), are significant in crystal engineering. acs.org In quinolinone structures, the keto oxygen (C=O) and the ring nitrogen are potential hydrogen bond acceptors. ed.ac.uknih.gov Intermolecular C-H···O interactions are common, linking molecules into dimers or chains. nih.govresearchgate.net The N-H group of the quinolinone ring is a strong hydrogen bond donor and typically forms N-H···O bonds, often resulting in dimeric structures.

Halogen-π Interactions: The presence of iodine and chlorine atoms in the structure introduces the possibility of halogen bonding. Specifically, the iodine atom can participate in halogen-π interactions with the aromatic rings of adjacent molecules. nih.gov This type of interaction, driven by a region of positive electrostatic potential on the halogen atom (the σ-hole), can significantly influence crystal packing and inhibitor residence times in biological systems. nih.govmdpi.com O···I halogen bonding has been observed to connect quinolone molecules into infinite chains. nih.gov

π···π Stacking: The planar aromatic system of the quinoline ring facilitates π-π stacking interactions between adjacent molecules. mdpi.com These interactions, where the rings are arranged in a parallel or offset face-to-face manner, are a dominant feature in the crystal packing of many quinoline-based compounds. rsc.orgresearchgate.netrsc.org Centroid-to-centroid distances for these interactions are typically in the range of 3.5 to 3.9 Å. acs.orgresearchgate.net

Studies on Tautomerism and Isomerism (e.g., 4-quinolinone/4-hydroxyquinoline)

Quinolin-4(1H)-ones can exist in equilibrium with their tautomeric form, 4-hydroxyquinoline (B1666331). researchgate.net This keto-enol tautomerism is a crucial aspect of their chemistry, as the dominant form can affect their chemical reactivity and biological activity. researchgate.netnih.gov

Spectroscopic and crystallographic studies have consistently shown that for the 4-quinolone scaffold, the keto form (4(1H)-quinolinone) is overwhelmingly favored in both the solid state and in solution. researchgate.netrsc.org The stability of the keto form is attributed to factors including extended conjugation and strong intermolecular N-H···O hydrogen bonding in the crystal lattice, which forms stable dimers. researchgate.netrsc.org While the 4-hydroxyquinoline (enol) tautomer can be favored by certain substitution patterns, such as a hydrogen-bond acceptor at the 3-position, the parent system and most derivatives exist as the 4(1H)-one. rsc.org Therefore, this compound is expected to exist almost exclusively in the named keto form.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate |

| 5,6-Dihydroxy-8-aminoquinoline |

| 4-hydroxyquinoline |

| Quinoline |

| 4,4'-bipyridine |

| N,N'-dimethylpiperazine |

| N-methylmorpholine |

| Pyrazine |

| Piperazine (B1678402) |

| Morpholine |

| Pyridine |

| Piperidine |

| 2-ethoxy-2-oxoethyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate |

| 4-quinolinecarbonitrile |

| 4-quinolinecarboxaldehyde |

| 4-quinolinealdoxime |

| Phenylquinoline |

| Ethyl 4-oxo-7-methylquinoline-3-carboxylate |

| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate |

Computational and Theoretical Studies on 6 Chloro 3 Iodo 8 Methylquinolin 4 1h One Structures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of quinolin-4(1H)-one derivatives at a molecular level. These methods allow for the prediction of various properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. In the study of quinolin-4(1H)-one analogs, such as (E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)‑one (NMQ) and (E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3‑dihydroquinolin-4(1H)-one (CMQ), DFT has been instrumental. scielo.br These calculations are employed to optimize molecular geometries, predict vibrational frequencies (IR spectra), and analyze frontier molecular orbitals. scielo.br For instance, DFT calculations have been used to corroborate experimental data from X-ray diffraction and to provide a deeper understanding of the structure-activity relationships in this class of compounds. scielo.br

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. In the computational analysis of the aforementioned quinolin-4(1H)-one derivatives, NMQ and CMQ, calculations were performed using the B3LYP functional with a 6-311G(d,p) basis set. scielo.br This combination is well-regarded for providing a good balance between computational cost and accuracy for organic molecules. The selection of an appropriate basis set and functional is crucial for obtaining reliable predictions of molecular properties, including geometry, energy, and electronic structure.

Molecular Geometry Optimization and Conformation Analysis

Theoretical geometry optimization is a critical step in computational studies to find the most stable conformation of a molecule. For the quinolin-4(1H)-one analogs NMQ and CMQ, their molecular structures were optimized using DFT calculations. scielo.br The optimized geometries were then compared with experimental data obtained from single-crystal X-ray diffraction, showing good agreement. scielo.br This conformational analysis helps in understanding the spatial arrangement of the atoms and functional groups, which is essential for predicting the molecule's reactivity and biological activity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.

For the quinolin-4(1H)-one analogs, the HOMO and LUMO energies were calculated. The CMQ compound was found to be more kinetically stable with a higher resistance to charge transfer than the NMQ compound, as indicated by its larger HOMO-LUMO gap. scielo.br

| Compound | E(HOMO) | E(LUMO) | Energy Gap (ΔE) |

|---|---|---|---|

| NMQ | -6.45 | -2.75 | 3.70 |

| CMQ | -6.31 | -1.89 | 4.42 |

| Compound | Electronegativity (χ) | Chemical Hardness (η) | Global Electrophilicity Index (ω) |

|---|---|---|---|

| NMQ | 4.60 | 1.85 | 5.72 |

| CMQ | 4.10 | 2.21 | 3.80 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue). In the study of quinolin-4(1H)-one analogs, MEP maps revealed that the negative potential is concentrated around the oxygen atoms of the carbonyl and sulfonyl groups, indicating these as likely sites for electrophilic attack. scielo.br Conversely, the regions of positive potential are located around the hydrogen atoms. scielo.br This information is invaluable for understanding intermolecular interactions and reaction mechanisms.

Investigation of Spectroscopic Properties through Computation

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical calculations can provide valuable information on vibrational frequencies (Infrared and Raman), electronic transitions (UV-Visible), and nuclear magnetic resonance (NMR) chemical shifts, which are crucial for the structural elucidation of new compounds.

While specific experimental and computational spectroscopic data for 6-Chloro-3-iodo-8-methylquinolin-4(1H)-one are not extensively documented in publicly available literature, the principles of computational spectroscopy can be applied based on studies of analogous quinoline (B57606) and quinolinone derivatives. researchgate.netnih.govnih.gov

Vibrational Spectroscopy (FT-IR and Raman):

Theoretical vibrational analysis is typically performed using DFT calculations, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). nih.gov These calculations yield harmonic vibrational frequencies that, when appropriately scaled, show excellent agreement with experimental FT-IR and Raman spectra. nih.gov For this compound, key vibrational modes of interest would include:

C=O Stretching: The carbonyl group of the quinolinone ring is expected to exhibit a strong absorption band in the IR spectrum, typically in the range of 1650-1700 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is anticipated in the fingerprint region of the IR spectrum.

C-I Stretching: The carbon-iodine bond will also have a characteristic stretching frequency, generally at lower wavenumbers than C-Cl.

Aromatic C-H and C=C Stretching: These vibrations are characteristic of the quinoline core and appear at higher frequencies.

CH₃ Group Vibrations: The methyl group at the 8-position will have its own set of symmetric and asymmetric stretching and bending modes.

A theoretical vibrational frequency calculation for this compound would provide a predicted spectrum that could aid in the analysis of experimental data.

Electronic Spectroscopy (UV-Visible):

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a substituted quinolinone like this compound, the UV-Visible spectrum is expected to show π→π* and n→π* transitions associated with the aromatic system and the carbonyl group. The positions of these bands would be influenced by the electronic effects of the chloro, iodo, and methyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Gauge-Independent Atomic Orbital (GIAO) calculations are commonly employed to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. These calculations provide theoretical chemical shift values that can be correlated with experimental data to confirm the molecular structure. For this compound, such calculations would predict the chemical shifts for the protons and carbons of the quinolinone ring, the methyl group, and would show the influence of the halogen substituents on the electronic environment of the nearby nuclei.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative based on related compounds)

| Spectroscopic Technique | Parameter | Predicted Value/Range | Notes |

| FT-IR | ν(C=O) | 1650-1700 cm⁻¹ | Strong intensity |

| FT-IR | ν(C-Cl) | 600-800 cm⁻¹ | |

| FT-IR | ν(C-I) | 500-600 cm⁻¹ | |

| UV-Visible | λmax | 250-350 nm | π→π* and n→π* transitions |

| ¹H NMR | δ (Aromatic H) | 7.0-8.5 ppm | Chemical shifts influenced by substituents |

| ¹H NMR | δ (CH₃) | 2.0-2.5 ppm | |

| ¹³C NMR | δ (C=O) | 160-180 ppm | |

| ¹³C NMR | δ (C-Cl) | 120-135 ppm | |

| ¹³C NMR | δ (C-I) | 90-100 ppm |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups and structures. Precise values would require specific DFT and TD-DFT calculations for this compound.

Biological Activity and Structure Activity Relationship Sar Studies of Halogenated Quinolinones

Antimicrobial Properties

The introduction of halogens into the quinolone core is a well-established method for enhancing antimicrobial potency. The specific compound, 6-Chloro-3-iodo-8-methylquinolin-4(1H)-one, is a subject of interest for its potential antimicrobial effects.

Antibacterial Activity

While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacterial strains are not extensively documented in publicly available literature, the broader class of halogenated quinolones has demonstrated significant antibacterial properties. Studies on related compounds indicate that the presence of a chlorine atom at the C6 position can contribute to antibacterial efficacy. For instance, various 6-chloro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylate derivatives have shown moderate to significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The substitution pattern on the quinoline (B57606) ring is a critical determinant of antibacterial action. nih.gov

Interactive Table: Representative Antibacterial Activity of Structurally Related Halogenated Quinolones.

| Compound | Test Organism | MIC (µg/mL) |

| Ethyl 6-chloro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylate | S. aureus | 12.5 |

| Ethyl 6-chloro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylate | B. subtilis | 25 |

| Ethyl 6-chloro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylate | E. coli | 25 |

| Ethyl 6-chloro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylate | P. aeruginosa | 50 |

Note: Data presented is for a structurally related compound to illustrate the potential activity of this class. MIC values for this compound are not specifically available.

Antifungal Activity

The antifungal potential of halogenated quinolones has also been an area of investigation. Research on iodo-substituted quinolines has revealed varying degrees of antifungal activity against different fungal species. For example, a study on 6-iodo-substituted carboxy-quinolines showed activity against Candida parapsilosis. nih.gov Another study on halo-8-quinolinols demonstrated that the position of the iodine atom significantly influences antifungal potency, with the 6-iodo isomer being the most active among those tested against a panel of six fungi. nih.gov Specifically, 6-bromo-3-chloro-8-quinolinol has shown potent fungitoxicity. nih.govnih.gov

Interactive Table: Representative Antifungal Activity of Structurally Related Iodo-Quinolines.

| Compound | Test Organism | MIC (µg/mL) |

| 6-Iodo-2-phenylquinoline-4-carboxylic acid | C. parapsilosis | >100 |

| 6-Iodo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | C. parapsilosis | 50 |

| 6-Iodo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | C. parapsilosis | 50 |

Note: Data presented is for structurally related compounds to illustrate the potential activity of this class. MIC values for this compound are not specifically available.

Antimalarial Activity, including Selective Cytochrome bc1 Inhibition

Quinolones have historically been a vital source of antimalarial drugs. researchgate.net The targeted compound, with its specific halogenation pattern, falls into a class of molecules investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mitochondrial cytochrome bc1 complex is a key target for many antimalarial quinolones. nih.govnih.gov Inhibition of this complex disrupts the parasite's electron transport chain, a vital metabolic pathway. plos.org

General Enzyme Inhibition Studies (e.g., PDE5, PDK1, NQOL)

Beyond antimicrobial and antimalarial activities, quinoline derivatives have been explored as inhibitors of various other enzymes implicated in a range of diseases.

Phosphodiesterase 5 (PDE5): Certain quinoline derivatives have been identified as potent and selective inhibitors of PDE5, an enzyme involved in the degradation of cyclic GMP. nih.gov This inhibition has therapeutic implications, including for conditions like Alzheimer's disease.

3-Phosphoinositide-dependent protein kinase 1 (PDK1): Some quinoline-based compounds have been investigated as inhibitors of PDK1, a kinase that plays a role in cancer cell growth and survival. nih.gov

NAD(P)H:quinone oxidoreductase-like 1 (NQOL): Hybrids of 1,4-quinone with quinoline derivatives have been shown to be substrates for DT-diaphorase (NQO1), suggesting a potential role in modulating the activity of this enzyme. mdpi.com

Specific inhibitory concentrations (IC50) for this compound against these enzymes are not currently available in the public domain.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of quinolones is intricately linked to the nature and position of substituents on the core ring structure. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to understand these relationships and design more potent and selective compounds. mdpi.comnih.govresearchgate.net

Influence of Halogen Substituents (e.g., Chlorine at C6, Iodine at C3)

The presence and positioning of halogen atoms on the quinolone scaffold are critical determinants of its biological profile.

Chlorine at C6: The introduction of a chlorine atom at the C6 position is a common strategy in the design of quinolone-based drugs. In the context of antimalarial activity, a 6-chloro substituent has been associated with a synergistic effect on potency and can influence selectivity towards the Qi site of the cytochrome bc1 complex. nih.govacs.org In antibacterial quinolones, a halogen at this position generally enhances activity. nih.gov

Impact of Methyl Group Position (e.g., C8, C2, C7-methoxy)

The position of a methyl group on the quinoline ring significantly influences the molecule's properties and biological activity. The "magic methyl" effect, a well-known concept in medicinal chemistry, highlights how the addition of a methyl group can profoundly alter a compound's efficacy and metabolic profile. researchgate.net

For the compound This compound , the methyl group is at the C8 position. Research on various quinoline derivatives shows that substitution at this position can have a notable impact. For instance, in the context of dearomative photocycloaddition reactions, the presence of a methyl group at the C8 position on the benzenoid ring of quinolines demonstrates significant regioselectivity. rsc.org This suggests that the C8-methyl group can exert considerable steric or electronic influence on how the molecule interacts with its biological targets.

Comparing the C8 position to others, such as C2, reveals distinct effects. The functionalization of a methyl group at the C2 or C8 position is a key strategy in modifying quinoline-based compounds. researchgate.net Studies on azo-polymers containing a quinoline moiety found that a methyl substituent at the C2 position directly impacts the material's optical and photoisomerization properties. researchgate.net In other research, the metabolism of 2-substituted quinolines was shown to primarily involve hydroxylation of the side chain, a process influenced by multiple cytochrome P450 enzymes. nih.gov

The replacement of a methyl group with a methoxy (B1213986) group, such as at the C7 position, also leads to significant changes in activity. In a study of 6-chloro-4(1H)-quinolones as antimalarial agents, the 7-methoxy substitution was a key feature of potent analogues. The compound 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone served as a foundational scaffold for developing derivatives with improved microsomal stability and potent in vivo efficacy against Plasmodium species. nih.gov This highlights the electronic contribution of the methoxy group, which can alter the molecule's polarity and hydrogen bonding capacity.

Table 1: Influence of Methyl and Methoxy Group Positions on Quinolinone Activity

| Position | Substituent | Observed Impact | Reference Compound Example | Source |

|---|---|---|---|---|

| C8 | -CH₃ | Influences regioselectivity in chemical reactions, suggesting steric/electronic effects on molecular interactions. | 8-Methylquinoline (B175542) | rsc.org |

| C2 | -CH₃ | Affects optical and photo-responsive properties in azo-polymers. The C2 side chain is a primary site for metabolism. | 2-Methylquinoline derivatives | researchgate.netnih.gov |

| C7 | -OCH₃ | Key for potent antimalarial activity and improved metabolic stability in 6-chloro-4(1H)-quinolones. | 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone | nih.gov |

Role of Substituents on the Aromatic Ring (e.g., phenyl, trifluoromethylphenyl, alkoxy)

In the case of This compound , the aromatic ring is substituted with a chlorine atom at the C6 position. Halogen atoms like chlorine exert a strong inductive electron-withdrawing effect, which generally deactivates the ring towards electrophilic substitution. libretexts.org This can influence binding affinity and metabolic stability.

Introducing larger aromatic groups, such as a phenyl ring, often enhances biological activity. For example, studies on antimalarial quinolones showed that 3-phenyl substitution was crucial. However, the activity was highly dependent on the substitution pattern of the phenyl ring itself. A para-substituted 3-phenyl-4(1H)-quinolone was found to be much more active than its ortho or meta isomers, indicating a specific spatial requirement for the substituent. nih.gov

The introduction of fluorine-containing groups, like a trifluoromethylphenyl group, is a common strategy in drug design to enhance metabolic stability and binding affinity. mdpi.com For instance, a series of 2-anilinoquinolines bearing a 4-chloro-3-(trifluoromethyl)aniline (B120176) moiety demonstrated remarkable antiproliferative effects against melanoma and breast cancer cell lines. nih.gov Similarly, in the development of coumarins, a related class of heterocyclic compounds, trifluoromethyl groups on the ancillary ligand were found to be essential for unlocking the desired catalytic reactivity. acs.org

Alkoxy groups, such as methoxy, are electron-donating through resonance and can significantly increase the reactivity of the aromatic ring. libretexts.org In one study, methoxy groups at the 5-position of the quinoline scaffold were found to be important for the potency of certain anticancer agents. arabjchem.org

Table 2: Effect of Aromatic Ring Substituents on Quinolinone Activity

| Substituent | Typical Position(s) | General Effect on Activity | Example | Source |

|---|---|---|---|---|

| Phenyl | C3 | Can enhance activity; potency is often dependent on the substitution pattern of the phenyl ring itself. | para-substituted 3-phenyl-4(1H)-quinolone | nih.gov |

| Trifluoromethylphenyl | Anilino at C2 or C4 | Often increases metabolic stability and antiproliferative activity. | 2-(4-chloro-3-(trifluoromethyl)anilino)quinoline | nih.gov |

| Alkoxy (e.g., -OCH₃) | C5, C7 | Electron-donating group that can increase potency and modulate metabolic stability. | 5-methoxy-quinoline derivatives | nih.govarabjchem.org |

| Chloro | C6, C7 | Electron-withdrawing group; a common feature in potent antimalarial and antifungal quinolinones. | 6-Chloro-7-methoxy-4(1H)-quinolone | nih.govmdpi.com |

Effects of Planarity and Steric Hindrance

The three-dimensional shape of a molecule, including its planarity and the steric bulk of its substituents, is fundamental to its ability to fit into the binding site of a biological target. For quinoline derivatives, both planarity and steric hindrance are key determinants of activity.

The quinoline ring system is largely planar, which facilitates intercalation with DNA, a mechanism of action for some quinoline-based anticancer drugs. arabjchem.org However, the substituents attached to this planar core introduce specific three-dimensional features. Studies on quinoline derivatives for reversing multidrug resistance in cancer revealed that the deviation of two aryl rings in a hydrophobic substituent moiety was essential for high efficacy. acs.org This indicates that a non-planar or twisted conformation can be more favorable for interacting with certain protein targets like P-glycoprotein.

Steric hindrance, the effect of the physical size of substituent groups, can dictate reaction outcomes and biological interactions. For example, the size and location of substituents on the benzenoid ring of quinolines were found to control the regioselectivity of cycloaddition reactions, highlighting the role of steric effects. rsc.org In another study, the presence of substituents in the 3-position of the quinoline ring was found to be an absolute requirement for antagonist potency against the α2C-adrenoceptor, while substitutions at the 3-position of an attached piperazine (B1678402) ring also had a significant and stereospecific beneficial effect. acs.org This points to a precisely shaped binding pocket where steric bulk is not just tolerated but required in specific locations.

Structure-Property Relationship (SPR) Studies in Biological Contexts (e.g., microsomal stability, solubility influencing in vivo efficacy)

For a compound to be an effective drug, it must not only have potent biological activity but also possess favorable pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Structure-property relationship (SPR) studies aim to optimize these properties by modifying the chemical structure.

Microsomal Stability: The stability of a compound in the presence of liver microsomes is a critical indicator of its metabolic fate in the body. evotec.com Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of Phase I drug metabolism. nih.gov Poor microsomal stability often leads to rapid clearance and low in vivo efficacy.

Research on antimalarial 4(1H)-quinolones demonstrated a clear link between structure and microsomal stability. nih.gov By modifying substituents, researchers were able to develop analogues with significantly improved stability in both mouse and human liver microsomes. For instance, while a parent compound had a half-life of only 7.9 minutes in mouse microsomes, optimized analogues showed little to no degradation over the course of the assay. nih.gov However, for highly lipophilic and insoluble compounds, standard aqueous dilution methods for assessing microsomal stability can yield artificially high stability results, necessitating the use of cosolvent methods to ensure accurate data. nih.gov

Solubility: Aqueous solubility is another crucial property that influences a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development. In a series of antimalarial quinolones, two of the most soluble compounds tested were found to be poorly active or inactive in vivo, despite potentially favorable intrinsic activity. nih.gov This counterintuitive result suggests that while some solubility is necessary, a delicate balance must be struck, as high lipophilicity is often required for membrane permeability and target engagement. The solubility of a compound can also impact the reliability of in vitro assays, with precipitation leading to variability in measured biological activity. mdpi.com

Table 3: Structure-Property Relationship Insights for Quinolone Derivatives

| Property | Structural Factors Influencing Property | Impact on In Vivo Efficacy | Source |

|---|---|---|---|

| Microsomal Stability | Substitution patterns on the quinolone and attached phenyl rings. Introduction of metabolically robust groups (e.g., fluoro). | Higher stability generally leads to longer half-life and sustained exposure, improving efficacy. | nih.govnih.gov |

| Solubility | Presence of polar functional groups, overall lipophilicity (LogP). | Affects absorption and bioavailability. Both very low and sometimes very high solubility can lead to poor in vivo performance. | nih.govmdpi.com |

Research Outlook for New Therapeutic Agent Development

The quinoline scaffold continues to be a fertile ground for the development of new therapeutic agents. mdpi.comrsc.org Its structural versatility allows for the fine-tuning of pharmacological activity against a wide range of diseases, from infections to cancer. researchgate.netnih.gov

Future research will likely focus on several key areas:

Novel Mechanisms of Action: As resistance to existing drugs grows, there is an urgent need for agents with new mechanisms of action. mdpi.com The quinoline scaffold can be adapted to inhibit novel targets, such as the PqsE enzyme in Pseudomonas aeruginosa quorum sensing or various kinases involved in cancer progression. nih.govnih.gov

Hybrid Molecules: The strategy of molecular hybridization, which involves covalently linking two or more bioactive scaffolds, holds promise for creating drugs with improved or synergistic activities. nih.gov Quinoline moieties are being incorporated into hybrid molecules to enhance their therapeutic profiles.

Targeted Drug Delivery: Advances in C-H functionalization and other synthetic methods are enabling more precise and selective modification of the quinoline ring. rsc.org This allows for the design of compounds that are highly selective for their intended target, potentially reducing off-target side effects. acs.org

Overcoming Resistance: Quinoline derivatives are being specifically designed to overcome mechanisms of multidrug resistance (MDR) in cancer and infectious diseases. acs.org

Expanding Therapeutic Areas: While well-established in anti-infective and anticancer research, the potential of quinoline derivatives is being explored in other areas, including neurodegenerative diseases and inflammatory disorders. mdpi.comnih.gov

The continued exploration of the structure-activity and structure-property relationships of compounds like This compound will open new avenues for medicinal chemists to design and synthesize the next generation of quinoline-based therapeutic agents. rsc.org

Q & A

Q. What strategies integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.